Therapeutic potential of 5-Amino-1-benzyltriazole-4-carbaldehyde derivatives
Therapeutic potential of 5-Amino-1-benzyltriazole-4-carbaldehyde derivatives
The following technical guide focuses on the therapeutic utility and synthetic versatility of 5-Amino-1-benzyl-1,2,3-triazole-4-carbaldehyde and its downstream derivatives.
Executive Summary
The 5-amino-1-benzyl-1,2,3-triazole-4-carbaldehyde scaffold represents a critical "privileged structure" in modern medicinal chemistry. Functioning primarily as a bioisosteric precursor to purines, this scaffold serves as the gateway to 1,2,3-triazolo[4,5-d]pyrimidines —potent inhibitors of kinases (CDKs, EGFR) and HSP90. Furthermore, the aldehyde functionality allows for the rapid generation of Schiff base libraries exhibiting broad-spectrum antimicrobial and antioxidant profiles. This guide dissects the synthetic pathways, pharmacological mechanisms, and experimental protocols necessary to exploit this scaffold in drug discovery.
The Chemical Scaffold: Properties & Significance
The core molecule comprises a 1,2,3-triazole ring substituted at the N1 position with a benzyl group, and bearing vicinal amino (-NH2) and formyl (-CHO) groups at positions 5 and 4, respectively.
Structural Logic
-
Purine Bioisosterism: The vicinal arrangement of the amino and formyl groups mimics the geometry of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a key intermediate in de novo purine biosynthesis. Cyclization of this motif yields 8-azapurines (triazolopyrimidines).
-
Click Chemistry Accessibility: The N1-benzyl moiety is easily introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-mediated cyclocondensation, allowing for rapid diversification of the lipophilic tail to optimize LogP and membrane permeability.
-
Divergent Reactivity:
-
C4-Formyl: Electrophilic center for condensation (Schiff bases, Knoevenagel).
-
C5-Amino: Nucleophilic center for cyclization or acylation.
-
Synthetic Architecture
To access the therapeutic potential, one must first master the synthesis of the core aldehyde and its conversion into bioactive fused systems.
Retrosynthetic Analysis
The most robust route proceeds from benzyl azide and ethyl cyanoacetate, followed by functional group interconversion.
Figure 1: Divergent synthesis pathway from benzyl azide to the core aldehyde and its therapeutic derivatives.
Key Synthetic Protocols
Protocol A: Synthesis of the Core Aldehyde
Objective: Synthesis of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbaldehyde.
-
Cyclization: Dissolve sodium ethoxide (1.2 eq) in absolute ethanol. Add ethyl cyanoacetate (1.0 eq) and benzyl azide (1.0 eq). Reflux for 4 hours. Acidify to precipitate Ethyl 5-amino-1-benzyl-1,2,3-triazole-4-carboxylate .
-
Reduction: Suspend the ester in dry THF under
. Add (2.0 eq) dropwise at 0°C. Stir at RT for 2 hours. Quench with Glauber’s salt. Filter and evaporate to yield the Alcohol . -
Oxidation: Dissolve the alcohol in DCM. Add activated
(10 eq). Stir at RT for 12 hours. Filter through Celite. Evaporate solvent to afford the target Aldehyde as a yellowish solid.
Protocol B: Synthesis of Triazolo[4,5-d]pyrimidines (The "Anticancer Engine")
Objective: Cyclization of the aldehyde with an amine to form the fused ring.
-
Mix the core aldehyde (1 mmol) with an appropriate primary amine (e.g., aniline derivative) (1 mmol) in DMF.
-
Add a catalyst (e.g.,
nanoparticles or catalytic acetic acid). -
Heat at 80-100°C for 3-6 hours.
-
Note: For full pyrimidine fusion, a one-pot reaction with formamide or urea is often employed directly on the 5-amino-4-carboxamide derivative, but the aldehyde can condense with amidines to yield 7-substituted derivatives.
Therapeutic Applications & Mechanisms[6][7]
Oncology: Kinase Inhibition
The 1,2,3-triazolo[4,5-d]pyrimidine derivatives derived from this aldehyde are structural analogues of ATP. They function primarily by competing for the ATP-binding pocket of protein kinases.
-
Targets: Cyclin-Dependent Kinases (CDK2/CDK9), EGFR, and VEGFR-2.
-
Mechanism: The triazole ring mimics the imidazole of adenine, while the benzyl tail occupies the hydrophobic pocket (Gatekeeper region) of the kinase enzyme.
-
Evidence: Studies indicate that C7-substituted derivatives exhibit
values in the nanomolar range against MCF-7 (Breast) and HeLa (Cervical) cancer lines [1, 2].
Figure 2: Mechanism of Action for anticancer activity of triazolopyrimidine derivatives.
Infectious Diseases: Schiff Bases
Condensation of the aldehyde with aromatic amines or hydrazides yields Schiff bases (
-
Antimicrobial Activity: The azomethine linkage (-CH=N-) is essential for binding to bacterial DNA gyrase.
-
Antifungal: Derivatives have shown high potency against Candida albicans, comparable to Fluconazole [3].
-
Chagas Disease: 5-amino-1,2,3-triazole-4-carboxamides (closely related oxidized derivatives) have been identified as hit series against Trypanosoma cruzi [4].
Structure-Activity Relationship (SAR)[8]
The biological efficacy of the scaffold is tunable via three main vectors:
| Region | Modification | Effect on Activity |
| N1-Benzyl Ring | Electron-Withdrawing Groups (Cl, | Increases lipophilicity and metabolic stability; enhances cytotoxic potency. |
| C5-Amino Group | Acylation / Alkylation | Free |
| C4-Formyl Group | Cyclization to Pyrimidine | Critical for Anticancer Activity. Converts the flexible scaffold into a rigid, planar intercalator/inhibitor. |
| C4-Formyl Group | Schiff Base Formation | Critical for Antimicrobial Activity. The |
Experimental Validation: Biological Assay Protocol
In Vitro Cytotoxicity Assay (MTT Protocol)
Purpose: To determine the
-
Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at
cells/well. Incubate for 24h at 37°C. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100
). Include Doxorubicin as a positive control. -
Incubation: Incubate for 48h.
-
Labeling: Add 10
of MTT reagent (5 mg/mL) to each well. Incubate for 4h. -
Solubilization: Discard supernatant. Add 100
DMSO to dissolve formazan crystals. -
Measurement: Measure absorbance at 570 nm. Calculate cell viability percentage.
References
-
Pokhodylo, N., et al. (2020). Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents.[1] The Ukrainian Biochemical Journal. Retrieved from [Link]
-
Nasser, A., et al. (2025). Synthesis of Novel N-Benzyl and Related 1H-1,2,3-Triazole-4-Carboxamides and Their Antibacterial and Antifungal Activities.[2] Journal of Chemistry and Technologies. Retrieved from [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry.[2][3] Retrieved from [Link]
-
Shah, A. M., & Rojivadiya, A. J. (2025).[4] An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine.[4] ResearchGate.[4] Retrieved from [Link]
Sources
- 1. Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 2. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
